1-BOC-3-FLUOROPIPERIDINE-3-CARBOXYLIC ACID
Description
Significance of Fluorine in Medicinal Chemistry and Chemical Biology Research
The incorporation of fluorine into drug candidates has become a widespread and effective strategy in medicinal chemistry. nih.govjwpharmlab.com This is due to the unique properties of the fluorine atom, which can profoundly influence a molecule's biological behavior. nih.gov Approximately 20% of all pharmaceuticals contain fluorine, a testament to its importance in the field.
The introduction of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties. chemical-suppliers.eu Even a single fluorine atom can have a substantial pharmacological effect. nih.gov Strategic fluorination is a common tactic used to enhance potency at a given biological target. google.com
| Property | Impact of Fluorination | Reference |
|---|---|---|
| Binding Affinity | Can be increased through direct or indirect interactions with the target protein. | nih.gov |
| Metabolic Stability | Often improved by blocking sites of oxidative metabolism. | nih.govchemical-suppliers.eu |
| pKa | Can be altered, affecting ionization and bioavailability. | nih.gov |
| Lipophilicity | Generally increased, which can influence absorption and distribution. | guidechem.com |
| Membrane Permeability | Can be enhanced, leading to better bioavailability. | nih.govchemical-suppliers.eu |
One of the most significant advantages of fluorination is the enhancement of metabolic stability. nih.govchemical-suppliers.eu The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. guidechem.com Placing fluorine at a metabolically vulnerable position can prevent oxidative metabolism, thereby prolonging the drug's half-life. nih.govguidechem.com
Furthermore, fluorine's high electronegativity can influence the acidity or basicity (pKa) of nearby functional groups. nih.gov For instance, it can lower the pKa of carboxylic acids, making them more acidic, or reduce the basicity of amines. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target engagement. guidechem.com
Research has shown a strong correlation between lipophilicity (often measured as the octanol-water partition coefficient, logP) and membrane permeability. chemicalbook.comchemimpex.com By strategically incorporating fluorine, medicinal chemists can modulate a compound's polarity and lipophilicity to strike the right balance for optimal solubility and membrane transport. nih.gov120.27.244
Overview of Piperidine (B6355638) Scaffolds in Drug Design and Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in pharmaceuticals. Its prevalence underscores its importance as a foundational structure in drug development.
Piperidine is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets, leading to their use in over twenty different drug classes. More than 70 FDA-approved drugs contain a piperidine moiety. This versatility stems from the piperidine ring's three-dimensional structure and its ability to be readily functionalized. Introducing chiral centers into the piperidine ring can further refine its physicochemical properties and biological activity.
| Drug Class | Example Piperidine-Containing Drugs | Reference |
|---|---|---|
| Antipsychotics | Haloperidol, Risperidone | |
| Analgesics | Fentanyl, Meperidine | |
| Antihistamines | Loratadine, Fexofenadine | |
| Alzheimer's Disease | Donepezil |
The specific three-dimensional arrangement of atoms (stereochemistry) in a molecule is crucial for its interaction with biological targets like proteins. The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial positioning of substituents. This defined stereochemistry can be critical for fitting into the binding pockets of proteins and modulating their interactions.
Protein-protein interactions (PPIs) are essential for many cellular processes and are implicated in numerous diseases. While targeting PPIs with small molecules is challenging due to the large and often flat interaction surfaces, scaffolds like piperidine can present functional groups in a defined vector, potentially disrupting or stabilizing these interactions with high specificity. The introduction of a chiral center, as is inherent in a substituted piperidine like 1-BOC-3-fluoropiperidine-3-carboxylic acid, can significantly influence a molecule's ability to selectively bind to a target protein.
Rationale for Research on this compound
The specific compound, this compound, has garnered significant attention from the scientific community. The "Boc" group (tert-butoxycarbonyl) is a widely used protecting group for the piperidine nitrogen, ensuring its stability during synthetic transformations while allowing for easy removal under specific conditions. google.com The placement of the fluorine atom and the carboxylic acid at the 3-position of the piperidine ring creates a chiral center, offering the potential for stereoselective interactions with biological targets, a critical aspect of modern drug design.
Identified as a Key Intermediate and Building Block in Pharmaceutical Compounds
This compound and its close analogs are recognized as key intermediates in the synthesis of a variety of pharmacologically active compounds. researchgate.net The structural motif of a 3-substituted piperidine is prevalent in many biologically active molecules. For instance, research into selective human 5-HT1D receptor ligands, which are of interest for treating conditions like migraine, has utilized fluorinated piperidine derivatives to enhance their pharmacokinetic properties. acs.org The introduction of fluorine was found to significantly lower the basicity (pKa) of the piperidine nitrogen, a modification that can dramatically improve oral absorption. acs.org
Table 1: Properties of Related Piperidine Building Blocks
| Compound Name | CAS Number | Molecular Formula | Application Note |
| (S)-1-Boc-piperidine-3-carboxylic acid | 88495-54-9 | C₁₁H₁₉NO₄ | A chiral building block used in the synthesis of various pharmaceutical compounds. sigmaaldrich.com |
| 1-(Boc)-3-Fluoropiperidine-4-carboxylic acid | 1303974-46-0 | C₁₁H₁₈FNO₄ | A positional isomer, highlighting the interest in fluorinated piperidine carboxylic acids as heterocyclic building blocks. 3wpharm.com |
| (3S,4S)-4-Amino-1-Boc-3-fluoropiperidine | 1228185-45-2 | C₁₀H₁₉FN₂O₂ | A closely related fluorinated piperidine derivative used in medicinal chemistry. achemblock.com |
This table presents data for structurally related compounds to illustrate the context and importance of fluorinated piperidine building blocks in pharmaceutical research.
Potential for Novel Drug Candidate Design
The unique structural features of this compound make it a highly attractive scaffold for the design of novel drug candidates. The introduction of both a fluorine atom and a carboxylic acid onto the same carbon atom of the piperidine ring creates a constrained α-amino acid analog with a quaternary stereocenter. Such conformationally restricted amino acids are of great interest in the design of peptidomimetics and other molecules intended to interact with protein binding sites.
The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity. Furthermore, its ability to modulate the pKa of the carboxylic acid and the piperidine nitrogen can be exploited to fine-tune the physicochemical properties of a drug candidate, such as its solubility and membrane permeability.
Recent studies have highlighted the potential of fluorine-substituted piperidine derivatives in targeting a range of diseases. For example, a series of fluorine-substituted piperidine derivatives demonstrated notable inhibitory effects on α-glucosidase and cholinesterases, suggesting potential applications in the treatment of diabetes and Alzheimer's disease. nih.gov While this research did not specifically use this compound, it underscores the therapeutic potential of this class of compounds. The strategic placement of the fluorine and carboxylic acid in the title compound offers a unique starting point for the exploration of new chemical space and the development of next-generation therapeutics.
Table 2: Research Applications of Fluorinated Piperidine Analogs
| Therapeutic Area | Target/Mechanism | Role of Fluorinated Piperidine | Reference |
| Diabetes & Alzheimer's Disease | α-glucosidase and cholinesterase inhibition | Core scaffold of synthesized inhibitors | nih.gov |
| Migraine | 5-HT1D receptor agonism | Improved pharmacokinetic profile (reduced pKa, enhanced oral absorption) | acs.org |
This table showcases the application of closely related fluorinated piperidine structures in drug discovery, indicating the potential therapeutic areas for compounds derived from this compound.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOPUFGUVSXFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678325 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934342-39-9 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Conformational Analysis and Stereochemistry of Fluorinated Piperidines
Influence of Fluorine Substitution on Conformational Behavior
The conformational equilibrium of a piperidine (B6355638) ring is a delicate balance of steric, electrostatic, and hyperconjugative interactions. Substituting a hydrogen atom with fluorine, the most electronegative element, introduces potent electronic effects that can override traditional steric considerations, leading to conformations that might otherwise be considered unstable. nih.gov
In simple substituted cyclohexanes, a substituent generally prefers the sterically less hindered equatorial position. However, in the case of fluorinated piperidines, a notable preference for the axial orientation of the fluorine atom is often observed, particularly under acidic or protonated conditions. d-nb.inforesearchgate.net This phenomenon, sometimes termed the "fluoro-directing effect," was observed in studies of protonated 3-fluoropiperidines, which were found to prefer an axial fluorine conformation by a significant margin in aqueous solutions. acs.org
Computational and experimental studies on various 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) analogues have consistently demonstrated a strong preference for the axial conformer. researchgate.net For instance, both computational and experimental analyses of 3,5-difluoropiperidine (as the free amine) showed that the fluorine atoms adopt an exclusively axial orientation. nih.gov This counterintuitive preference points to the dominance of electronic and delocalization forces over steric hindrance. d-nb.info
The preference for an axial fluorine in many piperidine derivatives is largely attributed to stabilizing delocalization forces. nih.gov Two primary interactions are considered responsible:
Charge-Dipole Interactions: In protonated piperidines, a powerful electrostatic attraction arises between the positively charged nitrogen (N⁺-H) and the partial negative charge on the axially oriented fluorine atom (C-Fδ⁻). d-nb.inforesearchgate.net This C-Fδ⁻···H-N⁺ interaction significantly stabilizes the axial conformer over the equatorial one, where the fluorine atom is positioned further from the ring nitrogen. d-nb.info For HCl-analogues of 3-fluoropiperidine and 3,5-difluoropiperidine, these electrostatic interactions are the main stabilizing factor for the axial preference. d-nb.info
Hyperconjugation: Hyperconjugative interactions, often associated with the gauche effect, also play a crucial role. d-nb.info Stabilization can occur through electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbitals of the C-F (σC-F) and C-N (σC-N) bonds. d-nb.info These n→σ* interactions are particularly significant in N-trifluoroacetamide (TFA) and unprotected (NH) analogues of fluorinated piperidines. nih.govd-nb.info
The interplay of these forces—electrostatics, hyperconjugation, and steric factors—ultimately dictates the conformational behavior of fluorinated piperidines. nih.gov
Solvation and the polarity of the solvent play a critical role in modulating the conformational equilibrium of fluorinated piperidines. nih.gov Studies have revealed a clear correlation between solvent polarity and the preference for the axial fluorine conformation: the higher the solvent polarity, the greater the preference for the axial orientation. nih.gov
This effect is particularly evident in N-protected piperidines. For example, in N-pivaloyl (Piv) and N-tert-butoxycarbonyl (Boc) protected 3,5-difluoropiperidine, the fluorine atoms adopt an equatorial orientation in a nonpolar solvent like chloroform. However, by increasing the solvent polarity to dimethyl sulfoxide (B87167) (DMSO), the conformational equilibrium can be inverted, favoring the axial orientation for the fluorine atoms. nih.gov This shift is driven by the greater stabilization of the more polar axial conformer in highly polar solvents. nih.gov The molecular dipole moment is a key factor; conformers with larger dipole moments are significantly stabilized in polar solutions. d-nb.info
| Compound | Solvent | Solvent Polarity (ε) | Favored Conformation | ³J(3-Fₐ,4-Hₐ) Coupling Constant (Hz) |
|---|---|---|---|---|
| 15 (N-Boc-3,5-difluoropiperidine) | Chloroform | 4.81 | Equatorial | 12.5 |
| DMSO | 46.7 | Axial | 40.4 |
Experimental Techniques for Conformational Determination
The precise determination of the conformational state of fluorinated piperidines relies on powerful analytical techniques capable of probing the three-dimensional arrangement of atoms.
NMR spectroscopy is a primary tool for studying the conformational behavior of fluorinated piperidines in solution. nih.govnih.gov Because both ¹H and ¹⁹F are spin-active nuclei, the coupling constants between them provide invaluable structural information. man.ac.uk Specifically, the three-bond coupling constant between a fluorine atom and a vicinal proton, denoted as ³J(¹⁹F,¹H), is highly dependent on the dihedral angle between them, as described by the Karplus relationship.
This allows for the clear differentiation between axial and equatorial fluorine orientations:
A large ³J(¹⁹F,¹H) coupling constant (typically > 25 Hz) is indicative of an anti-periplanar relationship (180° dihedral angle), which corresponds to an axial fluorine and an axial proton (³J(Fₐ, Hₐ)). nih.gov
A small ³J(¹⁹F,¹H) coupling constant (typically < 15 Hz) indicates a gauche relationship (~60° dihedral angle), which corresponds to an equatorial fluorine (³J(Fₑ, Hₐ) or ³J(Fₑ, Hₑ)). nih.gov
Systematic NMR studies on libraries of fluorinated piperidines have used these coupling constants to experimentally confirm conformational preferences predicted by computational models. nih.gov
| Fluorine Orientation | Dihedral Angle (F-C-C-H) | Typical ³J(F,H) Value (Hz) |
|---|---|---|
| Axial | ~180° | > 25 |
| Equatorial | ~60° | < 15 |
X-ray crystallography provides definitive, unambiguous proof of the molecular structure and conformation of a compound in the solid state. This technique determines the precise spatial coordinates of each atom in a crystal lattice, offering a static snapshot of the preferred conformation.
For example, the X-ray crystal structure of a 4-fluoropiperidine (B2509456) derivative established that the piperidine ring adopts a chair conformation with the fluorine atom residing in the axial position. researchgate.net This solid-state data can corroborate findings from solution-phase NMR studies and computational analyses, providing a comprehensive understanding of the molecule's stereochemistry. While a specific crystal structure for 1-BOC-3-fluoropiperidine-3-carboxylic acid was not found in the consulted resources, this technique remains the gold standard for structural elucidation.
Stereochemical Control in Synthesis and its Implications
The introduction of a fluorine atom and a carboxylic acid group at the C3 position of a piperidine ring creates a chiral center, leading to the existence of enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, controlling the stereochemistry during the synthesis of compounds like this compound is of paramount importance. Synthetic strategies are often designed to selectively produce a single desired stereoisomer, which has profound implications for the compound's ultimate application and efficacy. This control is typically exerted during the ring-formation process or by using chiral starting materials.
The preservation of existing stereochemistry during the crucial ring-closing step is a cornerstone of asymmetric synthesis for piperidine derivatives. This strategy often falls under the umbrella of "chiral pool synthesis," where an enantiomerically pure starting material is used to impart chirality to the final product. The stereocenter in the starting material directs the formation of new stereocenters during the cyclization reaction.
A prominent method that exemplifies this principle is the use of chiral amines in double reductive amination reactions to form the piperidine ring. nih.gov In this approach, a non-chiral precursor, such as a cyclopentene (B43876) derivative, can undergo oxidative ring cleavage to produce an unstable dialdehyde (B1249045) intermediate. nih.govresearchgate.net This intermediate is then reacted with a chiral primary amine, for instance, (R)- or (S)-α-methylbenzylamine, which serves as the nitrogen source for the piperidine ring. nih.gov The cyclization proceeds through a double reductive amination, where the pre-existing chiral center on the amine guides the spatial arrangement of the ring closure, thus controlling the stereochemistry of the final piperidine product. nih.govresearchgate.net This method ensures that the chirality from the amine is effectively transferred to the newly formed heterocyclic ring.
This type of stereochemical transfer is crucial as it provides a reliable pathway to enantiomerically enriched products without the need for difficult chiral separations later in the synthesis. The fundamental approaches to synthesizing chiral pyrrolidines and piperidines often rely on such cyclization reactions where a single bond is formed while conserving the chirality of the precursors. researchgate.net
When a new chiral center is created in a molecule that already contains one or more stereocenters, the resulting stereoisomers are diastereomers. Diastereoselectivity in a chemical reaction refers to the preferential formation of one diastereomer over another. In the synthesis of 3-fluoropiperidines, achieving high diastereoselectivity is critical for obtaining a stereochemically pure final product.
Various catalytic asymmetric methods have been developed to achieve high diastereoselectivity in the synthesis of 3-substituted piperidines. One powerful strategy is the use of chiral phosphoric acids (CPAs) as catalysts in intramolecular aza-Michael cyclizations. whiterose.ac.uk This method can be finely tuned by optimizing reaction parameters such as the catalyst structure, solvent, and temperature to achieve excellent yields and high enantiomeric ratios (e.g., up to 97:3 e.r.), which translates to high diastereoselectivity when a new chiral center is formed. whiterose.ac.uk
Another effective method involves transition metal catalysis. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to synthesize 3-substituted piperidines with high enantioselectivity. nih.govsnnu.edu.cn This process involves the partial reduction of pyridine (B92270), followed by an asymmetric carbometalation, which sets the stereochemistry at the C3 position. nih.govsnnu.edu.cn
Furthermore, the double reductive amination protocol can result in the formation of diastereomers. Research has shown that reacting a diformyl intermediate with a chiral amine can yield a diastereomeric mixture of piperidine scaffolds. nih.gov The ratio of these diastereomers is influenced by the reaction conditions and the structure of the substrates. nih.gov
Table 1: Examples of Diastereoselectivity in Piperidine Synthesis This table is generated based on reported findings for analogous synthetic strategies.
| Synthetic Method | Chiral Influence | Product Type | Reported Diastereomeric/Enantiomeric Ratio | Source |
|---|---|---|---|---|
| Double Reductive Amination | Chiral (R)- or (S)-α-methylbenzylamine | Piperidine Scaffolds | 3:1 and 2:1 | nih.gov |
| Asymmetric aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) Catalyst | 3-Spiropiperidines | Up to 97:3 e.r. | whiterose.ac.uk |
The ability to control these outcomes is a significant achievement in synthetic organic chemistry, providing access to specific, stereochemically defined fluorinated piperidine building blocks for various applications.
Q & A
Q. What are the key synthetic routes for 1-Boc-3-fluoropiperidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves sequential protection, fluorination, and carboxylation. The tert-butoxycarbonyl (Boc) group is introduced first to protect the amine, followed by fluorination at the 3-position of the piperidine ring. Reaction conditions such as temperature (-78°C for fluorination to minimize side reactions) and catalysts (e.g., Selectfluor for electrophilic fluorination) are critical to avoid racemization and ensure regioselectivity. Post-synthetic purification via column chromatography or recrystallization is essential for isolating the desired stereoisomer .
Q. How can researchers ensure the purity and correct stereochemistry of this compound during synthesis?
Analytical techniques include:
- NMR Spectroscopy : NMR confirms fluorine incorporation, while and NMR assess stereochemical integrity.
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
- Mass Spectrometry (MS) : Validates molecular weight and detects impurities.
- X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are available .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store under inert gas (argon or nitrogen) at -20°C in a desiccator to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can lead to deprotection or decarboxylation .
Advanced Research Questions
Q. How does the fluorine substituent at the 3-position influence the conformational dynamics of this compound compared to non-fluorinated analogs?
Fluorine’s electronegativity and small atomic radius induce steric and electronic effects:
- Steric Effects : Restricts ring puckering, stabilizing specific chair or boat conformations.
- Electronic Effects : Alters hydrogen-bonding capacity and pKa of the carboxylic acid group (≈2.5 vs. ≈4.5 for non-fluorinated analogs).
These changes impact binding affinity in drug targets (e.g., enzyme active sites) and metabolic stability .
Q. What methodological strategies can address discrepancies in reported synthetic yields or purity levels during scale-up?
- Design of Experiments (DoE) : Systematically optimize variables (e.g., solvent polarity, equivalents of fluorinating agents).
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring.
- Reproducibility Protocols : Cross-validate results using orthogonal methods (e.g., comparing Boc-deprotection kinetics via TFA vs. HCl).
Contradictions in purity data (e.g., >95% vs. >98% in vendor catalogs) may arise from differences in analytical methods (HPLC vs. GC) or calibration standards .
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?
- Asymmetric Catalysis : Use chiral palladium complexes or organocatalysts (e.g., Cinchona alkaloids) during fluorination.
- Dynamic Kinetic Resolution (DKR) : Combine racemization inhibitors with enzymatic resolution (e.g., lipases).
- Chiral Auxiliaries : Temporarily introduce groups like Evans oxazolidinones to control stereochemistry, followed by removal .
Q. What computational tools are effective in predicting the biological activity of this compound derivatives?
- Molecular Dynamics (MD) Simulations : Model interactions with targets like G-protein-coupled receptors (GPCRs).
- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for functionalization.
- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with pharmacokinetic data .
Methodological Notes
- Contradiction Management : Cross-reference vendor purity data (e.g., >95% in ) with independent validation via NMR integration or elemental analysis.
- Fluorine-Specific Protocols : Optimize NMR parameters (e.g., relaxation delays) to detect trace impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
